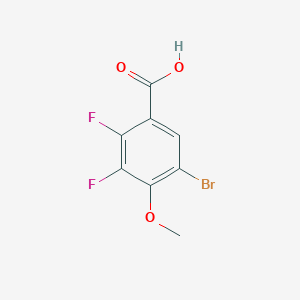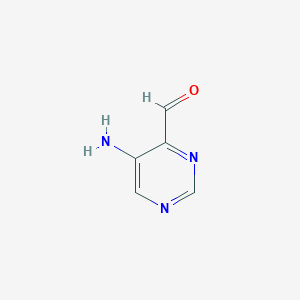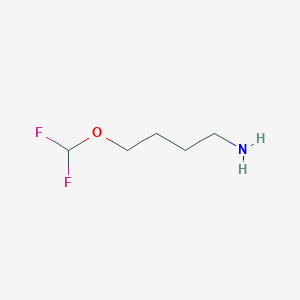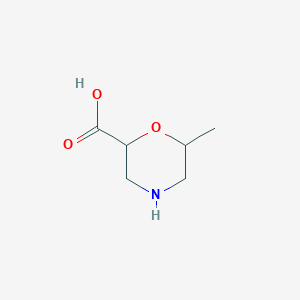
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF (4-PPMB) is an organomagnesium compound that is commonly used in organic synthesis. It is a colorless, low viscosity liquid that is soluble in both polar and non-polar solvents. 4-PPMB is a versatile reagent, and it is used in a variety of reactions, such as Grignard reactions, Wittig reactions, and Diels-Alder reactions. It is also used as a catalyst in the synthesis of organic compounds.
Applications De Recherche Scientifique
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF is widely used in scientific research, particularly in the field of organic synthesis. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound can be used to synthesize polymers and other materials. It has also been used in the synthesis of peptides and proteins.
Mécanisme D'action
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic reactions. It reacts with electrophiles to form a new covalent bond. This reaction is known as a Grignard reaction, and it is the most common reaction in which this compound is used. In addition, this compound can act as a catalyst in certain reactions, such as the Wittig reaction and the Diels-Alder reaction.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects in humans or animals. It is not known to be toxic or to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF has several advantages for use in laboratory experiments. It is a colorless, low viscosity liquid that is easy to handle and store. It is also relatively inexpensive and can be easily synthesized. The main limitation of this compound is that it is a highly reactive compound, and it must be handled with care to avoid dangerous reactions.
Orientations Futures
There are several potential future directions for 4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF research. One potential area of research is the development of new synthetic methods using this compound. Another potential area of research is the exploration of new applications for this compound, such as the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential for using this compound as a catalyst in other reactions.
Méthodes De Synthèse
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF can be synthesized by the reaction of 4-(2-propen-1-yl)phenol and magnesium bromide in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out at room temperature and requires vigorous stirring. The reaction is exothermic, and the reaction mixture should be cooled to prevent the reaction from becoming uncontrollable. The reaction is typically complete within a few minutes.
Propriétés
IUPAC Name |
magnesium;prop-2-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFIMQLMQJYVPI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

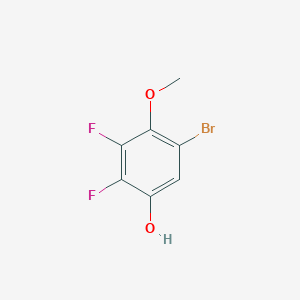


![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)


